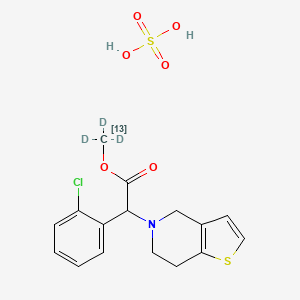

rac Clopidogrel-13C,d3 Hydrogen Sulfate

描述

rac Clopidogrel-13C,d3 Hydrogen Sulfate is a synthetic compound widely employed in scientific research. It is a labelled version of Clopidogrel, an antithrombotic agent. This compound is particularly valuable in the synthesis of enantiomerically pure compounds and serves as a chiral selector in chiral chromatography .

准备方法

The preparation of rac Clopidogrel-13C,d3 Hydrogen Sulfate involves the incorporation of isotopic labels, specifically carbon-13 and deuterium, into the Clopidogrel molecule. The synthetic route typically includes the following steps:

Synthesis of the labelled intermediate: The starting material is labelled with carbon-13 and deuterium.

Formation of the Clopidogrel core: The labelled intermediate undergoes a series of reactions to form the core structure of Clopidogrel.

Sulfonation: The final step involves the addition of a hydrogen sulfate group to form this compound.

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet demand. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

化学反应分析

rac Clopidogrel-13C,d3 Hydrogen Sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Pharmacokinetic Studies

Rac Clopidogrel-13C,d3 Hydrogen Sulfate is primarily utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of Clopidogrel in biological systems. The isotopic labeling allows for accurate quantification and tracking in complex biological matrices.

Case Study: Metabolism Analysis

In a study examining the metabolic pathways of Clopidogrel, researchers administered rac Clopidogrel-13C,d3 to subjects and utilized mass spectrometry to analyze the metabolites formed. This approach provided insights into the biotransformation processes and identified key enzymes involved in its metabolism, enhancing understanding of individual variability in drug response .

Drug Interaction Studies

The compound is also used to investigate potential drug-drug interactions. By using this compound as a tracer, researchers can assess how co-administered drugs affect the pharmacokinetics of Clopidogrel.

Case Study: Interaction with Proton Pump Inhibitors

A clinical trial evaluated the interaction between Clopidogrel and proton pump inhibitors (PPIs) using rac Clopidogrel-13C,d3. Findings indicated that PPIs significantly reduced the active metabolite levels of Clopidogrel, suggesting a clinically relevant interaction that may impact antiplatelet efficacy .

Biomarker Development

The isotopic labeling facilitates the development of biomarkers for therapeutic monitoring. By measuring levels of rac Clopidogrel-13C,d3 and its metabolites, clinicians can tailor antiplatelet therapy based on individual patient profiles.

Case Study: Personalized Medicine

A study focused on patients undergoing percutaneous coronary intervention (PCI) used rac Clopidogrel-13C,d3 to monitor drug levels and response. The results demonstrated that personalized dosing based on biomarker levels improved clinical outcomes compared to standard dosing protocols .

Table 1: Summary of Research Applications

| Application Type | Description | Key Findings/Outcomes |

|---|---|---|

| Pharmacokinetic Studies | Tracing ADME processes | Identified metabolic pathways and enzyme involvement |

| Drug Interaction Studies | Assessing impact on pharmacokinetics | Significant reduction in active metabolite levels with PPIs |

| Biomarker Development | Monitoring therapeutic levels | Improved outcomes with personalized dosing |

作用机制

rac Clopidogrel-13C,d3 Hydrogen Sulfate exerts its effects by inhibiting platelet aggregation. The active metabolite of Clopidogrel irreversibly binds to the P2Y12 adenosine diphosphate receptors on platelets. This binding prevents adenosine diphosphate from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation and thrombus formation .

相似化合物的比较

rac Clopidogrel-13C,d3 Hydrogen Sulfate is unique due to its isotopic labelling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. Similar compounds include:

Clopidogrel Hydrogen Sulfate: The non-labelled version of the compound.

Prasugrel: Another antiplatelet agent with a similar mechanism of action.

Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure but similar therapeutic use.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

Rac Clopidogrel-13C,d3 Hydrogen Sulfate is a deuterated derivative of Clopidogrel, an antiplatelet medication widely used to prevent thrombotic cardiovascular events. The incorporation of deuterium allows for enhanced tracking in pharmacokinetic studies, providing deeper insights into the drug's metabolism and biological activity.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₈ClNO₆S₂

- Molecular Weight : 357.90 g/mol

- CAS Number : 1246814-55-0

The deuterated structure of this compound maintains similar pharmacological properties to its non-deuterated counterpart while offering advantages in metabolic tracing and pharmacokinetic analysis .

This compound functions primarily as an inhibitor of platelet aggregation through the following mechanisms:

- P2Y12 Receptor Inhibition : The active metabolite of Clopidogrel binds selectively to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-induced platelet activation and aggregation. This action is crucial in reducing the risk of thrombotic events such as heart attacks and strokes.

- Metabolic Activation : The drug requires metabolic activation via the liver enzyme CYP2C19 to exert its antiplatelet effects. Variations in CYP2C19 activity can significantly influence individual responses to Clopidogrel treatment, making this compound valuable for studying these metabolic pathways .

Biological Activity and Pharmacokinetics

The biological activity of this compound has been investigated in various studies, focusing on its pharmacokinetics and dynamics. Key findings include:

- Inhibition Potency : The compound exhibits potent inhibition of ADP-induced platelet aggregation, with an IC50 value for CYP2C19 inhibition reported at 524 nM .

- Deuterium Labeling Benefits : The deuterium labeling facilitates precise tracking of the compound's metabolic fate, allowing researchers to measure specific metabolites and assess individual CYP2C19 activity levels.

Comparative Analysis with Other Antiplatelet Agents

| Compound Name | Structure Type | Mechanism of Action | Notable Features |

|---|---|---|---|

| Clopidogrel | Thienopyridine | P2Y12 receptor inhibition | Requires metabolic activation |

| Prasugrel | Thienopyridine | P2Y12 receptor inhibition | More potent; faster onset |

| Ticagrelor | Cyclopentyltriazol | Reversible P2Y12 inhibitor | Rapid action; shorter duration |

| Rac Clopidogrel-d3 Hydrogen Sulfate | Thienopyridine | P2Y12 receptor inhibition | Deuterated; enhanced metabolic tracking |

This table illustrates how this compound compares with other antiplatelet agents, highlighting its unique features due to deuteration.

Case Studies and Research Findings

Several studies have explored the biological activity and pharmacokinetics of this compound:

- Pharmacokinetic Studies : Research utilizing deuterated forms like Rac Clopidogrel-d3 has demonstrated improved understanding of drug metabolism in patients with varying CYP2C19 activity levels. This has implications for personalized medicine approaches in treating cardiovascular diseases.

- Clinical Trials : In clinical settings, the effectiveness of Clopidogrel as an antiplatelet agent has been well-documented, with studies indicating significant reductions in thrombotic events among patients treated with this medication compared to placebo groups .

- Metabolic Pathway Analysis : Studies have shown that approximately 15% of parent clopidogrel undergoes bioactivation to active metabolites, which can be accurately traced using deuterated compounds like Rac Clopidogrel-d3 Hydrogen Sulfate, providing insights into individual patient responses .

属性

IUPAC Name |

sulfuric acid;trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1+1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-SPZGMPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747372 | |

| Record name | Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-55-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。